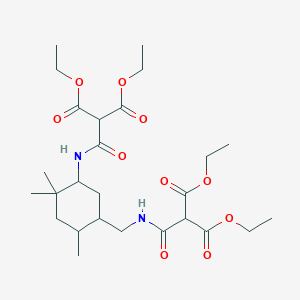
(6E)-6-Octen-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6E)-6-Octen-4-ol is an organic compound with the molecular formula C8H16O It is a type of unsaturated alcohol characterized by the presence of a double bond between the sixth and seventh carbon atoms and a hydroxyl group on the fourth carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6E)-6-Octen-4-ol can be achieved through several methods. One common approach involves the hydroboration-oxidation of 6-octene. In this method, 6-octene is first treated with borane (BH3) to form an organoborane intermediate. This intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.
Industrial Production Methods: On an industrial scale, this compound can be produced through the catalytic hydrogenation of 6-octyn-4-ol. This process involves the selective hydrogenation of the triple bond in 6-octyn-4-ol to a double bond, resulting in the formation of this compound. Catalysts such as palladium on carbon (Pd/C) are commonly used in this reaction.
Analyse Chemischer Reaktionen
Types of Reactions: (6E)-6-Octen-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form (6E)-6-Octen-4-one using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The double bond can be reduced to form 6-octanol using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (6E)-6-Octen-4-yl chloride.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (CH2Cl2) as solvent.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) as catalyst.
Substitution: Thionyl chloride (SOCl2), pyridine as a base.
Major Products:
Oxidation: (6E)-6-Octen-4-one
Reduction: 6-Octanol
Substitution: (6E)-6-Octen-4-yl chloride
Wissenschaftliche Forschungsanwendungen
(6E)-6-Octen-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions involving unsaturated alcohols.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of bioactive molecules with therapeutic properties.
Industry: It is utilized in the production of flavors and fragrances due to its pleasant odor.
Wirkmechanismus
The mechanism of action of (6E)-6-Octen-4-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes such as alcohol dehydrogenases, which catalyze the oxidation of the hydroxyl group to form aldehydes or ketones. This compound can also participate in hydrogen bonding and hydrophobic interactions, influencing its behavior in various chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
6-Octen-1-ol: Similar structure but with the hydroxyl group on the first carbon.
6-Octen-3-ol: Similar structure but with the hydroxyl group on the third carbon.
6-Octen-2-ol: Similar structure but with the hydroxyl group on the second carbon.
Uniqueness: (6E)-6-Octen-4-ol is unique due to the specific position of the hydroxyl group on the fourth carbon and the double bond between the sixth and seventh carbon atoms. This unique structure imparts distinct chemical properties and reactivity compared to its isomers.
Eigenschaften
CAS-Nummer |
60340-29-6 |
|---|---|
Molekularformel |
C8H16O |
Molekulargewicht |
128.21 g/mol |
IUPAC-Name |
(E)-oct-6-en-4-ol |
InChI |
InChI=1S/C8H16O/c1-3-5-7-8(9)6-4-2/h3,5,8-9H,4,6-7H2,1-2H3/b5-3+ |
InChI-Schlüssel |
KCDSGKHMSVPTOK-HWKANZROSA-N |
Isomerische SMILES |
CCCC(C/C=C/C)O |
Kanonische SMILES |
CCCC(CC=CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[1-(3,4-Dichlorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14602152.png)
![3,6,9-Trimethyl-6,7-dihydroazuleno[4,5-b]furan](/img/structure/B14602160.png)






![2-{(E)-[2,4,6-Tris(4-methoxyanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14602208.png)

![(E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-butylphenyl)methanimine]](/img/structure/B14602217.png)

